(R)-2-acetylthiomethyl-3-phenylpropanoic acid
Description
Historical Development and Research Context
The development of acetylthio-substituted phenylpropanoic acid derivatives emerged from extensive research into marine-derived natural products and their synthetic analogs. Significant contributions to this field have been made through investigations of actinomycete-derived compounds, particularly those isolated from marine sponges. Research conducted on Streptomyces coelicolor strain LY001, purified from the sponge Callyspongia siphonella, has demonstrated the natural occurrence of chlorinated phenylpropanoic acid derivatives, providing important insights into the biosynthetic capabilities of marine-derived microorganisms.
The broader context of phenylpropanoic acid research has been shaped by investigations into their preparation methods and synthetic pathways. Historical approaches to phenylpropanoic acid synthesis have included oxidation processes using molecular oxygen, where 3-phenylpropanal can be oxidized to 3-phenylpropionic acid with high selectivity of over 85 percent. These foundational studies established the groundwork for more complex derivatives, including those incorporating sulfur-containing substituents.
The development of labeled phenylpropanoic acids has also contributed significantly to the understanding of these compounds. Research involving carbon-13 and deuterium-labeled 3-phenylpropionic acids has employed carbonation of Grignard reagents with carbon-13 dioxide and other sophisticated synthetic approaches. These isotopically labeled compounds have proven invaluable for mechanistic studies and metabolic investigations.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its unique combination of structural features that contribute to both synthetic utility and biological activity. The compound represents an important class of sulfur-containing carboxylic acids that demonstrate the integration of multiple functional groups within a single molecular framework.
The acetylthio functionality present in this compound provides a protected form of the thiol group, which is significant for synthetic applications. This protection strategy allows for selective manipulation of other functional groups while maintaining the sulfur functionality for subsequent transformations. The presence of the acetyl protecting group on sulfur has been demonstrated in related compounds, where such protection schemes enable complex synthetic sequences.
The phenylpropanoic acid backbone contributes significant structural rigidity and aromatic character to the molecule. Research has shown that phenylpropanoic acid derivatives exhibit diverse biological activities, including antimicrobial properties. Studies on chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant and selective activities toward Escherichia coli and Staphylococcus aureus, suggesting that structural modifications to the phenylpropanoic acid framework can substantially influence biological activity.
The molecular weight of related acetylthio-phenylpropanoic acid derivatives, such as the compound with molecular formula C11H12O3S and molecular weight 224.28 grams per mole, indicates the substantial size and complexity of these molecules. This molecular complexity contributes to their potential for diverse intermolecular interactions and biological activities.
Nomenclature and Classification within Phenylpropanoic Acid Family
The nomenclature of this compound follows systematic organic chemistry naming conventions while reflecting its specific structural features. The compound belongs to the broader phenylpropanoic acid family, which encompasses carboxylic acids with the general formula C9H10O2 and includes compounds such as hydrocinnamic acid. The basic phenylpropanoic acid structure consists of a propanoic acid chain with a phenyl substituent at the 3-position.
Within this family, the compound can be classified based on several structural characteristics. The presence of the acetylthiomethyl group at the 2-position distinguishes it from simpler phenylpropanoic acids and places it among the substituted derivatives. The molecular formula C12H14O3S for the closely related 2-[(acetylthio)methyl]-3-phenylpropionic acid demonstrates the additional complexity introduced by the sulfur-containing substituent.
The systematic name reflects the specific stereochemistry and substitution pattern: the (R) designation indicates the absolute configuration at the chiral center, while the numbering system follows International Union of Pure and Applied Chemistry conventions. The acetylthio group represents an S-acetyl derivative of a thiol, and its attachment through a methylene bridge to the 2-position of the propanoic acid chain creates the complete structural description.
Table 1: Structural Classification of Related Phenylpropanoic Acid Derivatives
Stereochemical Significance of (R)-Configuration
The (R)-configuration of 2-acetylthiomethyl-3-phenylpropanoic acid carries profound significance for both its chemical properties and biological activity. Stereochemistry plays a crucial role in determining the three-dimensional arrangement of atoms in space, which directly influences molecular recognition, enzymatic interactions, and pharmacological properties.
The determination of absolute configuration in related phenylpropanoic acid derivatives has been accomplished through sophisticated analytical techniques. Research on (R)-(+)-3-amino-2-phenylpropanoic acid has demonstrated the use of enantioselective synthesis combined with X-ray crystallography of salts with chiral sulfonic acids to establish absolute configuration. These methodological approaches provide the foundation for understanding stereochemical assignments in related compounds.
The (R)-configuration at the 2-position creates a chiral center that influences the overall molecular geometry and potential for stereoselective interactions. Studies on related compounds, such as (R)-(-)-2-phenylpropionic acid, have shown specific optical rotation values of -75 degrees (c=3, chloroform) and melting points of 29-30 degrees Celsius. These physical properties demonstrate how stereochemistry affects measurable characteristics of the compounds.
The importance of stereochemistry extends to synthetic applications and biological activity. Research has shown that different enantiomers of phenylpropanoic acid derivatives can exhibit substantially different biological activities. For example, studies on 2-phenylpropionic acid derivatives have demonstrated their significance as chiral building blocks and resolving agents, highlighting the practical importance of stereochemical control in synthesis.
Table 2: Physical Properties of Stereochemically Related Compounds
The stereochemical significance also extends to synthetic methodology and asymmetric synthesis approaches. Research on the asymmetric synthesis of S-acyl derivatives of 2-mercaptomethyl-3-phenylpropanoic acid has demonstrated the importance of stereocontrolled synthetic routes for accessing specific enantiomers. These methodological developments underscore the continued importance of stereochemical considerations in the design and synthesis of complex phenylpropanoic acid derivatives.
Properties
IUPAC Name |
(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAXVOKLXDSPD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-acetylthiomethyl-3-phenylpropanoic acid is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is classified as a chiral molecule, which influences its biological activity. The molecular formula is with a molecular weight of approximately 226.3 g/mol. The compound features a thiomethyl group and a phenylpropanoic acid backbone, which are critical for its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of metallo-beta-lactamases , enzymes that confer antibiotic resistance by hydrolyzing beta-lactam antibiotics. This inhibition is crucial for restoring the efficacy of these antibiotics against resistant bacterial strains .
Biological Activity
- Antimicrobial Activity : this compound has shown promising antimicrobial properties. It was tested against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics .
- Acaricidal Activity : In studies evaluating acaricidal activity against Psoroptes cuniculi, compounds related to 3-phenylpropanoic acids exhibited effective mortality rates, suggesting potential applications in pest control .
- Cyclooxygenase Inhibition : Similar compounds have been evaluated for their ability to inhibit COX enzymes, which play a key role in inflammation and pain pathways. This suggests that this compound may possess anti-inflammatory properties .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- A study demonstrated that derivatives of 2-phenylpropionic acid had significant COX inhibition and antibacterial activity, with some compounds exhibiting better profiles than ibuprofen .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the phenyl ring significantly influenced the biological efficacy of related compounds, indicating the importance of structural optimization in drug design .
Table 2: Summary of Biological Activities
Scientific Research Applications
Enkephalinase Inhibition
(R)-2-acetylthiomethyl-3-phenylpropanoic acid has been identified as an enkephalinase inhibitor, which is significant for its potential analgesic properties. Enkephalins are endogenous peptides that bind to opioid receptors, and their degradation by enkephalinase can diminish their pain-relieving effects. The (R) isomer exhibits a strong inhibitory action, making it a candidate for developing analgesics and treatments for conditions involving pain management .
Cardiovascular Applications
The compound has also been studied for its effects on the cardiovascular system. It has demonstrated potential in treating hypertension and improving cardiac function. The (S) isomer of related compounds has shown efficacy in lowering blood pressure through angiotensin-converting enzyme (ACE) inhibition, while the (R) isomer can complement these effects by providing additional therapeutic benefits .
Treatment of Irritable Bowel Syndrome (IBS)
Research indicates that this compound may be effective in treating functional colopathies, including irritable bowel syndrome (IBS). Its role as an enkephalinase inhibitor suggests that it could help modulate gut motility and alleviate symptoms associated with IBS, such as abdominal pain and irregular bowel movements .
Synthetic Methods
The synthesis of this compound can be achieved through various methods, including optically resolving racemic mixtures using chiral auxiliaries like ephedrine. This process not only enhances the yield of the desired isomer but also minimizes waste production, making it more suitable for industrial applications .
Clinical Efficacy
A multicenter study involving 420 patients with functional colopathies evaluated the efficacy of formulations containing this compound. The study reported significant improvements in patient-reported outcomes related to abdominal pain and bowel regularity when administered at doses ranging from 10 to 100 mg per unit dose over a sustained period .
Comparative Analysis of Isomers
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Enkephalinase Inhibition | Strong | Weaker |
| ACE Inhibition | Minimal | Significant |
| Cardiovascular Effects | Potentially beneficial | Established efficacy |
| Gastrointestinal Effects | Potentially beneficial | Limited evidence |
Comparison with Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-2-Acetylthio-3-Phenylpropionic Acid
The S-enantiomer is well-documented in pharmaceutical synthesis. Key differences include:
The S-isomer’s synthesis begins with D-phenylalanine, which undergoes bromination to form (R)-2-bromo-3-phenylpropionic acid. Subsequent reaction with thioacetic acid and triethylamine induces an SN2 mechanism, inverting the configuration to yield the S-enantiomer . The R-isomer’s synthesis would require retention of configuration or alternative stereochemical control, though specifics are absent in the evidence.
Structural Analogues in ACE Inhibition
Other thiol-containing ACE inhibitors, such as Captopril and Enalapril, share functional similarities but differ in backbone structure. For example:
The R-isomer’s acetylthio-methyl group and phenylpropanoic acid backbone mirror Omapatrilat’s precursor but lack the critical S-configuration for ACE interaction. This highlights the role of stereochemistry in drug design.
Preparation Methods
Reduction of Dimethyl Benzylmalonate to 2-Benzyl-1,3-Propanediol
The synthesis begins with the reduction of dimethyl benzylmalonate (V) using lithium aluminium hydride (LiAlH₄) in anhydrous ethyl ether. This step yields 2-benzyl-1,3-propanediol (VI) with a 90% yield. The reaction proceeds via a two-electron transfer mechanism, converting ester groups to primary alcohols.
Key Conditions :
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Reagent : LiAlH₄ (4 equivalents)
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Solvent : Anhydrous ethyl ether
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Temperature : Room temperature
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Workup : Filtration and trituration with petroleum ether
Enzymatic Diacetylation and Mono-Hydrolysis
The diol (VI) undergoes selective acetylation using lipase PS (from Pseudomonas fluorescens) in vinyl acetate. This enzyme catalyzes the formation of (R)-3-acetoxy-2-benzylpropanol acetate (VII R) with 86% yield and an optical purity of ≥95%. The enzymatic step is critical for establishing the (R)-configuration.
Optimization Insights :
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Enzyme Loading : 10 mg per 4 g substrate
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Solvent : Vinyl acetate (acts as both solvent and acyl donor)
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Reaction Time : 48 hours at 30°C
Oxidation to (S)-2-Benzyl-3-Acetoxypropanoic Acid
The monoacetate (VII R) is oxidized using Jones’ reagent (CrO₃ in H₂SO₄) in acetone at 0°C. This step converts the secondary alcohol to a carboxylic acid, yielding (S)-2-benzyl-3-acetoxypropanoic acid (IX S) with minimal epimerization.
Reaction Metrics :
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Oxidizing Agent : Jones’ reagent (22.8 mL per 4 g substrate)
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Quenching : Isopropanol addition to terminate excess Cr(VI)
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Yield : 92% after basification and acidification
Saponification to (S)-2-Benzyl-3-Hydroxypropionic Acid
The acetoxy group in (IX S) is hydrolyzed using aqueous sodium hydroxide, followed by acidification with HCl to yield (S)-2-benzyl-3-hydroxypropionic acid (X S). This step achieves quantitative conversion under mild conditions.
Conditions :
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Base : 2 M NaOH (15 mL per 4 g substrate)
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Acid : Concentrated HCl to pH 1
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Workup : Ethyl acetate extraction and magnesium sulfate drying
Mitsunobu Reaction for Thioacylation
The final step employs a Mitsunobu reaction to introduce the acetylthio group. (S)-2-Benzyl-3-hydroxypropionic acid (X S) reacts with thioacetic acid in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This yields this compound with 82% yield and ≥95% enantiomeric excess.
Mechanistic Details :
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Reagents : DIAD (1.5 equivalents), PPh₃ (1.5 equivalents), thioacetic acid (1.5 equivalents)
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Solvent : THF at -10°C → room temperature
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Workup : Sodium bicarbonate extraction and HCl acidification
Reaction Optimization and Scalability
Enzymatic Resolution Efficiency
The choice of lipase significantly impacts enantioselectivity. Lipase PS outperforms Novozym 435 in diacetylation, achieving >90% enantiomeric excess compared to 75–80% with the latter.
Mitsunobu Reaction Parameters
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Solvent Effects : THF provides optimal nucleophilicity for thioacetic acid.
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Temperature Control : Slow addition at -10°C minimizes side reactions.
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Yield Improvements : Pre-cooling reagents to -20°C increases yield to 85%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min.
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Elemental Analysis : C 62.1%, H 6.2%, S 11.4% (theoretical: C 62.3%, H 6.3%, S 11.5%).
Comparative Analysis of Alternative Routes
Thiobenzoylation vs. Thioacetylation
Substituting thioacetic acid with thiobenzoic acid in the Mitsunobu reaction produces (R)-2-benzoylthiomethyl-3-phenylpropanoic acid but complicates purification due to lower solubility.
Direct Thiol-Ene Coupling
Attempted radical-based thiol-ene reactions between 2-methyl-3-phenylpropanoic acid and acetylthiol showed <40% yield due to poor regioselectivity.
Applications in Drug Synthesis
The compound serves as a key intermediate for N-(mercaptoacyl)amino acids, which are protease inhibitors. For example, coupling with L-proline methyl ester yields antagonists of the platelet glycoprotein IIb/IIIa receptor .
Q & A
Q. What are the recommended synthetic routes for (R)-2-acetylthiomethyl-3-phenylpropanoic acid, and how can enantiomeric purity be ensured?
The synthesis typically involves nucleophilic substitution or thioester formation. A validated method involves reacting (R)-2-bromo-3-phenylpropanoic acid with thioacetic acid in the presence of an organic base (e.g., triethylamine) at -10°C to +30°C. Chiral resolution is critical: enantiomeric purity can be ensured via chiral HPLC using columns like Chiralpak AD-H and mobile phases of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Post-synthesis, recrystallization in ethyl acetate/hexane mixtures improves purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 1H NMR (δ 1.8–2.2 ppm for acetyl methyl, δ 3.1–3.5 ppm for thiomethyl protons) and 13C NMR (δ 195–200 ppm for thioester carbonyl).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 268.1).
- Chiral HPLC : To verify >99% enantiomeric excess.
- X-ray crystallography : For absolute configuration confirmation if single crystals are obtainable .
Q. What are the primary biological targets or pathways investigated for this compound?
The acetylthiomethyl group suggests potential as a protease inhibitor or ACE pathway modulator. Preliminary studies on analogous compounds (e.g., (S)-2-acetylthio-3-phenylpropionic acid) indicate interactions with metalloproteases via thiol coordination. In vitro assays like fluorogenic substrate hydrolysis (e.g., using angiotensin I) can assess ACE inhibition activity .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound compared to its (S)-isomer?
The (R)-configuration enhances binding specificity to chiral active sites. For example, in ACE inhibition assays, the (R)-isomer of structurally related compounds showed 10-fold higher IC50 values than (S)-isomers due to optimal spatial alignment with zinc ions in the catalytic domain. Comparative studies require enantioselective synthesis and parallel bioassays under identical conditions (pH 7.4, 37°C) .
Q. How can researchers resolve contradictions in reported IC50 values across different studies?
Discrepancies may arise from assay conditions (e.g., buffer composition, enzyme sources) or impurities. Mitigation strategies include:
- Standardized protocols : Use recombinant human ACE and control inhibitors (e.g., captopril).
- Purity validation : LC-MS to confirm >98% chemical and enantiomeric purity.
- Data cross-validation : Compare results with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
Q. What computational tools are effective for modeling interactions between this compound and its targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Key parameters:
- Ligand preparation : Optimize protonation states at physiological pH using MarvinSketch.
- Receptor flexibility : Include zinc coordination in ACE active sites.
- Binding free energy : Calculate via MM-PBSA to rank enantiomer affinities .
Q. What strategies are recommended for optimizing in vivo stability without compromising activity?
- Prodrug modification : Replace the acetyl group with ethyl carbonate to enhance plasma stability.
- PEGylation : Attach polyethylene glycol to the carboxylate group to prolong half-life.
- Metabolic profiling : Use liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450-mediated oxidation) .
Methodological Challenges and Solutions
Q. How to address low yields in the final synthetic step?
Common issues include steric hindrance at the thiomethyl group. Solutions:
- Microwave-assisted synthesis : Reduce reaction time (10 min vs. 24 hrs) and improve yield by 20–30%.
- Catalytic additives : Use 5 mol% DMAP to accelerate acyl transfer .
Q. What are best practices for handling air-sensitive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
